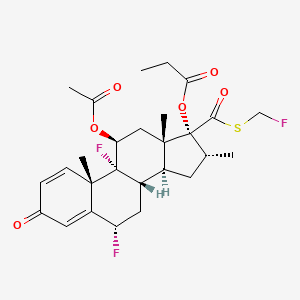

Fluticasoneacetate

Description

BenchChem offers high-quality Fluticasoneacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluticasoneacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H33F3O6S |

|---|---|

Molecular Weight |

542.6 g/mol |

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-11-acetyloxy-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C27H33F3O6S/c1-6-22(33)36-27(23(34)37-13-28)14(2)9-17-18-11-20(29)19-10-16(32)7-8-24(19,4)26(18,30)21(35-15(3)31)12-25(17,27)5/h7-8,10,14,17-18,20-21H,6,9,11-13H2,1-5H3/t14-,17+,18+,20+,21+,24+,25+,26+,27+/m1/s1 |

InChI Key |

IWSDHIGOCZMMRF-OOSGJXQGSA-N |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)OC(=O)C)C)C)C(=O)SCF |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)OC(=O)C)C)C)C(=O)SCF |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Molecular Mechanism of Fluticasone on the Glucocorticoid Receptor

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: On Nomenclature This guide delves into the molecular interactions between the synthetic corticosteroid fluticasone and the glucocorticoid receptor (GR). While the query specified "fluticasone acetate," the most extensively studied and clinically significant forms are fluticasone propionate (FP) and fluticasone furoate (FF). Fluticasone acetate is not a commonly utilized ester of this molecule. Therefore, this guide will focus on the well-documented mechanisms of fluticasone propionate as a representative and potent fluticasone ester, with the understanding that the core principles of GR interaction are conserved across its active forms.

Introduction: The Glucocorticoid Receptor and Fluticasone Propionate

Fluticasone propionate is a high-potency synthetic corticosteroid belonging to the glucocorticoid class of drugs.[1] Its therapeutic efficacy in inflammatory conditions such as asthma and allergic rhinitis stems from its potent anti-inflammatory properties, which are mediated through its interaction with the glucocorticoid receptor (GR).[2][3] The GR, a member of the nuclear receptor superfamily, functions as a ligand-dependent transcription factor that regulates the expression of a vast network of genes controlling inflammation, immunity, and metabolism.[4][5] Understanding the precise mechanism by which fluticasone propionate engages and modulates GR activity is fundamental to appreciating its therapeutic index and guiding the development of next-generation anti-inflammatory agents.

Section 1: The Ligand-Receptor Engagement: A High-Affinity Interaction

The initial and defining step in fluticasone's mechanism of action is its binding to the cytoplasmic glucocorticoid receptor. This interaction is characterized by exceptionally high affinity and specificity, which underpins the drug's potency.

Binding Affinity and Kinetics

Fluticasone propionate exhibits a very high affinity for the human glucocorticoid receptor, with a reported equilibrium dissociation constant (Kd) of approximately 0.5 nM.[6][7] This affinity is significantly greater than that of many other corticosteroids, including beclomethasone-17-monopropionate and budesonide.[7] The kinetics of this binding are a crucial aspect of its pharmacological profile. FP demonstrates a rapid rate of association with the GR and, critically, a distinctly slow rate of dissociation.[7][8] This prolonged receptor occupancy results in a steroid-receptor complex half-life exceeding 10 hours, a feature that contributes to its sustained duration of action and allows for less frequent dosing regimens.[7][9][10]

The molecular structure of fluticasone, featuring fluorine substitutions and the propionate ester at the 17α position, is optimized for this high-affinity binding within a specific pocket of the receptor's ligand-binding domain.[11][12]

Comparative Binding Affinities of Inhaled Corticosteroids

The relative receptor affinity (RRA) provides a quantitative measure for comparing the binding strength of different glucocorticoids. The following table summarizes these values, contextualizing the potency of fluticasone esters.

| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone | Dissociation Constant (Kd) |

| Fluticasone Propionate (FP) | ~1800-1900 | 0.49 - 0.5 nM[6][9] |

| Fluticasone Furoate (FF) | ~2989 (1.7x higher than FP)[10] | Not explicitly stated, but higher affinity than FP[13] |

| Budesonide | ~935 | Not explicitly stated, lower affinity than FP[7] |

| Dexamethasone | 100 (Reference) | 9.36 nM[9] |

| Beclomethasone-17-Monopropionate | ~1275 | Not explicitly stated, lower affinity than FP[7] |

Note: Absolute values can vary based on experimental conditions. The rank order of potency is the most consistent metric.

Section 2: GR Activation and Nuclear Translocation: The Journey to the Genome

In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) like Hsp90 and Hsp70, and immunophilins.[4][14] This complex maintains the receptor in a conformation that is capable of binding a ligand but is transcriptionally inert.

The binding of fluticasone propionate to the ligand-binding domain of the GR induces a critical conformational change in the receptor protein.[2][4][15] This transformation leads to the dissociation of the associated HSPs and other chaperones.[4][16] The release of these proteins unmasks a nuclear localization signal (NLS) on the GR, enabling the activated fluticasone-GR complex to be transported into the cell nucleus through the nuclear pore complex.[16]

Caption: Fig 1: GR Activation & Nuclear Translocation.

Section 3: Genomic Mechanisms: A Tale of Two Pathways

Once inside the nucleus, the activated fluticasone-GR complex modulates gene expression through two primary, distinct genomic mechanisms: transactivation and transrepression . The balance between these activities is crucial for the therapeutic profile of glucocorticoids.

Transactivation: Upregulating Gene Expression

In this pathway, two activated fluticasone-GR complexes form a homodimer.[14][17] This dimer then binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes.[2][5][18] This binding event recruits co-activator proteins and the basal transcription machinery, leading to an increase in the transcription of these genes. While transactivation is responsible for the expression of some beneficial anti-inflammatory proteins, it is also linked to many of the undesirable metabolic side effects associated with long-term corticosteroid use.[18]

Transrepression: Suppressing Pro-inflammatory Genes

Transrepression is considered the principal mechanism behind the potent anti-inflammatory effects of glucocorticoids.[18][19] In this pathway, the activated fluticasone-GR complex acts as a monomer. Instead of binding directly to DNA, it physically interacts with and inhibits other pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[17][18][19][20] By tethering to these factors, the GR prevents them from binding to their own DNA response elements and driving the expression of inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[13][19] This effectively shuts down the inflammatory cascade at its source.

Caption: Fig 2: Transactivation vs. Transrepression.

Section 4: Downstream Cellular and Physiological Consequences

The genomic modulation by fluticasone propionate translates into a broad spectrum of anti-inflammatory effects at the cellular level. By suppressing pro-inflammatory gene expression, it inhibits the function and proliferation of multiple cell types involved in the allergic and inflammatory response, including mast cells, eosinophils, neutrophils, macrophages, and lymphocytes.[1][8] Furthermore, it blocks the production and release of a wide array of inflammatory mediators such as histamine, prostaglandins, cytokines, and leukotrienes.[8][13] A key action is the promotion of apoptosis (programmed cell death) in eosinophils, a critical cell type in asthma pathogenesis.[8] Collectively, these actions lead to reduced inflammation, decreased vascular permeability and edema, and suppression of the overall immune response in the target tissue.[3]

Section 5: Key Experimental Protocols for Mechanistic Elucidation

To dissect the mechanism of action of compounds like fluticasone propionate, a series of well-defined in vitro and cellular assays are employed. The following protocols provide a framework for these investigations.

Protocol 1: Competitive Radioligand Binding Assay

Principle: This assay quantifies the affinity of a test compound (unlabeled fluticasone) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]dexamethasone) for binding to the receptor.[21] The output is the IC50, which can be converted to an inhibition constant (Ki).

Causality: By determining binding affinity, we establish the most fundamental interaction between the drug and its target. A high affinity (low Ki) is a prerequisite for high potency. Comparing the Ki of a novel compound to a standard like dexamethasone provides a direct measure of its relative binding strength.

Materials:

-

Receptor Source: Cytosolic extracts from GR-expressing cells (e.g., A549 lung carcinoma cells) or purified recombinant human GR.[21]

-

Radioligand: [3H]dexamethasone.

-

Test Compound: Fluticasone propionate (unlabeled).

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate to stabilize the GR.[21]

-

Separation Medium: Dextran-coated charcoal.[21]

-

Scintillation fluid and counter.

Step-by-Step Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction from A549 cells via homogenization and ultracentrifugation. Determine the total protein concentration.[21]

-

Assay Setup: In microcentrifuge tubes, incubate a fixed amount of cytosol with a fixed concentration of [3H]dexamethasone (typically at or below its Kd).

-

Competition: Add serially diluted concentrations of unlabeled fluticasone propionate to the tubes.

-

Controls:

-

Total Binding: Tubes with cytosol and radioligand only (no competitor).

-

Non-specific Binding (NSB): Tubes with cytosol, radioligand, and a saturating concentration (e.g., 1000-fold excess) of unlabeled dexamethasone.[21]

-

-

Incubation: Incubate all tubes at 4°C for 18-24 hours to reach binding equilibrium.[21]

-

Separation: Add ice-cold dextran-coated charcoal slurry to each tube. Incubate for 10 minutes and then centrifuge. The charcoal pellets the free, unbound radioligand.[21]

-

Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of fluticasone propionate.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[21]

-

Key Controls and Interpretation:

-

High NSB (>30% of Total): May indicate a problem with the receptor preparation or assay conditions.

-

Reference Compound (Dexamethasone): Running a parallel competition curve with dexamethasone validates the assay by ensuring the obtained Ki is consistent with literature values.

Caption: Fig 3: Binding Assay Workflow.

Protocol 2: GR-Mediated Reporter Gene Assay

Principle: This cell-based assay measures the ability of a compound to activate the GR and induce gene transcription. Cells are engineered to express the human GR and contain a reporter gene (e.g., luciferase) under the control of a promoter with GREs.[22][23] Ligand binding and GR activation drive luciferase expression, which is measured as light output.

Causality: This assay moves beyond simple binding to measure functional transcriptional activation (transactivation). It allows for the quantification of a compound's potency (EC50) and efficacy (maximal activation) in a cellular context, providing a crucial link between receptor binding and a downstream genomic event.

Materials:

-

GR Reporter Cell Line: A stable cell line (e.g., HeLa or A549) co-transfected with a human GR expression vector and a GRE-luciferase reporter plasmid.[24]

-

Cell Culture Media (e.g., DMEM) and Fetal Bovine Serum (FBS).

-

Test Compound: Fluticasone propionate.

-

Reference Agonist: Dexamethasone.

-

Luciferase Assay Reagent (containing luciferin substrate).

-

96-well cell culture plates (white, opaque for luminescence).

-

Luminometer.

Step-by-Step Methodology:

-

Cell Plating: Seed the GR reporter cells into a 96-well plate at a predetermined density and allow them to attach overnight.[22]

-

Compound Treatment: Prepare serial dilutions of fluticasone propionate and the reference agonist (dexamethasone) in assay medium.

-

Dosing: Remove the growth medium from the cells and add the compound dilutions. Include "vehicle only" (e.g., 0.1% DMSO) control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator to allow for GR activation and reporter gene expression.[22][23]

-

Cell Lysis and Signal Detection: Remove the medium. Add luciferase assay reagent directly to the wells to lyse the cells and provide the substrate.

-

Quantification: After a brief incubation (as per reagent instructions), measure the luminescence from each well using a plate-reading luminometer.

-

Data Analysis:

-

Plot the Relative Light Units (RLU) against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.

-

Key Controls and Interpretation:

-

Vehicle Control: Establishes the basal level of reporter activity.

-

Dexamethasone Positive Control: Confirms cell responsiveness and assay validity. The EC50 should be within the expected range.

-

Cytotoxicity Assay: Performed in parallel to ensure that any decrease in signal at high compound concentrations is not due to cell death.

-

Transrepression Variant: To measure transrepression, a similar assay is used where cells are co-stimulated with an inflammatory agent (like TNF-α) to activate NF-κB, and the reporter gene is driven by an NF-κB responsive element. The ability of fluticasone to decrease the TNF-α-induced signal is then measured.[19]

Caption: Fig 4: Reporter Gene Assay Workflow.

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

Principle: ChIP is a powerful technique used to determine whether a specific protein (GR) is associated with a specific genomic region (e.g., the promoter of an inflammatory gene) in vivo.[25] Cells are treated with the drug, proteins are cross-linked to DNA, the chromatin is sheared, and an antibody specific to the GR is used to immunoprecipitate the GR-DNA complexes. The associated DNA is then identified and quantified by qPCR.

Causality: This assay provides direct evidence of target engagement at the genomic level. It can definitively show that fluticasone treatment causes the GR to bind to the promoter of a transactivated gene (like GILZ) or to be recruited to the promoter of a transrepressed gene (like IL-8) in a complex with NF-κB. It is the gold standard for validating the direct genomic targets of a nuclear receptor.[26][27]

Materials:

-

Cell Line: A549 human lung cells or other relevant cell type.

-

Test Compound: Fluticasone propionate.

-

Cross-linking Agent: Formaldehyde.

-

Quenching Agent: Glycine.

-

Lysis and Wash Buffers.

-

Sonicator or Micrococcal Nuclease for chromatin shearing.

-

Antibody: High-quality, ChIP-grade anti-GR antibody.

-

Control Antibody: Normal IgG (e.g., Rabbit IgG).

-

Protein A/G magnetic beads.

-

qPCR primers for target gene promoters (positive control, e.g., GILZ promoter) and non-target regions (negative control, e.g., a gene-desert region).

-

Real-time PCR system.

Step-by-Step Methodology:

-

Cell Treatment: Culture A549 cells and treat with fluticasone propionate or vehicle for a specified time (e.g., 1 hour).

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[28]

-

Quenching: Stop the cross-linking reaction by adding glycine.[25][28]

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.[25]

-

Immunoprecipitation (IP):

-

Save a small aliquot of the sheared chromatin as the "Input" control.

-

Incubate the remaining chromatin with an anti-GR antibody overnight at 4°C. A parallel IP with a control IgG antibody is essential.[25]

-

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-GR-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins with Proteinase K.

-

DNA Purification: Purify the DNA from the IP, IgG, and Input samples.[28]

-

qPCR Analysis: Use real-time PCR to quantify the amount of specific DNA sequences present in each sample. The results are typically expressed as a percentage of the input DNA.

Key Controls and Interpretation:

-

Input Control: Represents the total amount of a specific DNA sequence present in the chromatin before IP. All results are normalized to this.

-

IgG Control: Measures the level of non-specific binding of chromatin to the beads and antibody. A valid positive result (GR IP) should show significant enrichment over the IgG control.

-

Positive Gene Locus: A known GR target gene promoter (e.g., FKBP5) should be enriched in the GR IP sample following fluticasone treatment.

-

Negative Gene Locus: A region of the genome not expected to bind GR should show no enrichment.

-

Result Interpretation: A significant increase in the qPCR signal for a specific gene promoter in the fluticasone-treated GR-IP sample (compared to vehicle-treated and the IgG control) indicates drug-dependent recruitment of GR to that gene.

Caption: Fig 5: ChIP Assay Workflow.

Conclusion

The mechanism of action of fluticasone propionate on the glucocorticoid receptor is a multi-step process defined by high-affinity binding, sustained receptor occupancy, and precise modulation of genomic activity. Its journey from the cytoplasm to the nucleus culminates in the potent suppression of inflammatory gene networks, primarily through the mechanism of transrepression. This targeted interference with pro-inflammatory transcription factors like NF-κB is the molecular basis for its profound anti-inflammatory efficacy. The experimental protocols detailed herein provide the essential tools for researchers to probe these interactions, quantify drug potency, and identify the direct genomic targets that underpin the therapeutic effects of this important class of drugs.

References

- Mechanism of action. (n.d.). In Fluticasone furoate - Wikipedia.

-

Szefler, S. J., et al. (1998). Fluticasone Propionate Results in Improved Glucocorticoid Receptor Binding Affinity and Reduced Oral Glucocorticoid Requirements in Severe Asthma. Annals of Allergy, Asthma & Immunology, 81(1), 35-40. [Link]

-

Salter, M., et al. (2011). Fluticasone furoate/fluticasone propionate – different drugs with different properties. Allergy, Asthma & Clinical Immunology, 7(Suppl 2), L3. [Link]

- Dr.Oracle. (2025, July 21). What is the mechanism of action (MOA)

- Patsnap Synapse. (2024, July 17). What is the mechanism of Fluticasone Propionate?.

- Radadiya, K. (2025, January 10). Fluticasone Propionate: Structure, Properties, Pharmacology, and Safety. Chemignition.

-

Högger, P., & Rohdewald, P. (1994). Binding kinetics of fluticasone propionate to the human glucocorticoid receptor. Steroids, 59(9), 546-551. [Link]

- Dr.Oracle. (2025, August 12).

- Patsnap Synapse. (2024, July 17). What is the mechanism of Fluticasone furoate?.

-

Kaiser, H. B., et al. (2007). Fluticasone furoate nasal spray: Profile of an enhanced-affinity corticosteroid in treatment of seasonal allergic rhinitis. Allergy and Asthma Proceedings, 28(2), 147-154. [Link]

- Bepharco. (2024, January 19).

-

Pelaia, G., et al. (2006). Mometasone furoate is a less specific glucocorticoid than fluticasone propionate. European Respiratory Journal, 28(Suppl 50), 379s. [Link]

- Benchchem. (2025). Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assays of Dagrocorat-Glucocorticoid Receptor (GR) Binding. Benchchem.

- Thermo Fisher Scientific. (n.d.). Glucocorticoid Receptor (GR) Redistribution Assay. Thermo Fisher Scientific.

-

Pharmacology. (n.d.). In Fluticasone propionate - Wikipedia. Retrieved March 4, 2026, from [Link]

-

ResearchGate. (n.d.). Glucocorticoid receptor (GR) architecture and signaling. ResearchGate. [Link]

-

Schäcke, H., et al. (2004). Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. Proceedings of the National Academy of Sciences, 101(1), 227-232. [Link]

- Rhen, T., & Cidlowski, J. A. (2004). Mechanisms of Glucocorticoid Receptor Action in Noninflammatory and Inflammatory Cells.

-

Guedes, J. R., et al. (2014). New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers in Endocrinology, 5, 138. [Link]

-

Newton, R., et al. (1998). Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement. British Journal of Pharmacology, 125(5), 883-892. [Link]

- Benchchem. (n.d.). Comparative Analysis of Glucocorticoid Receptor Binding: A Guide for Researchers. Benchchem.

-

Oakley, R. H., & Cidlowski, J. A. (2013). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. Journal of Allergy and Clinical Immunology, 132(5), 1033-1044. [Link]

-

Johnson, M. (1995). The anti-inflammatory profile of fluticasone propionate. Allergy, 50(Suppl 23), 11-14. [Link]

-

ResearchGate. (n.d.). The glucocorticoid receptor signaling pathway. ResearchGate. [Link]

- Oreate AI. (2026, January 15). Fluticasone Propionate vs. Fluticasone Furoate: Understanding the Differences.

-

Nalbantoglu, D., et al. (2024). Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction. Methods in Molecular Biology, 2811, 17-29. [Link]

-

De Bosscher, K., et al. (2008). Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems. Annals of the New York Academy of Sciences, 1126, 22-29. [Link]

-

Patel, P., & Hashmi, M. F. (2024). Fluticasone. In StatPearls. StatPearls Publishing. [Link]

-

Salter, M., et al. (2007). Pharmacological properties of the enhanced-affinity glucocorticoid fluticasone furoate in vitro and in an in vivo model of respiratory inflammatory disease. American Journal of Physiology-Lung Cellular and Molecular Physiology, 293(3), L660-L667. [Link]

- ClinPGx. (n.d.). Glucocorticoid Pathway (Peripheral Tissue), Pharmacodynamics. ClinPGx.

- Taylor & Francis. (n.d.). Transrepression – Knowledge and References. Taylor & Francis.

- Lilburn, P. A., et al. (2019). Fluticasone Furoate: A Once Daily Preparation in Patients with Persistent Asthma.

- Indigo Biosciences. (n.d.). Human Glucocorticoid Receptor - (NR3C1, GR) Reporter Assay System. Indigo Biosciences.

- Cayman Chemical. (n.d.). Glucocorticoid Receptor (GR) Bioassay. Cayman Chemical.

-

Wang, J. C., et al. (2004). Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes. Proceedings of the National Academy of Sciences, 101(44), 15603-15608. [Link]

-

Vrzal, R., et al. (2013). Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation. Toxicology in Vitro, 27(2), 779-786. [Link]

-

De Masi, A., et al. (2022). Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets. bioRxiv. [Link]

-

Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids--new mechanisms for new drugs. The New England Journal of Medicine, 353(16), 1711-1723. [Link]

- Proteintech. (n.d.). GR-related Assays (Glucocorticoid). Proteintech.

- Creative Diagnostics. (n.d.). Chromatin Immunoprecipitation (ChIP) Protocol.

- Cayman Chemical. (n.d.). Human Glucocorticoid Receptor. Cayman Chemical.

-

Wang, J. C., et al. (2004). Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes. Proceedings of the National Academy of Sciences, 101(44), 15603-15608. [Link]

-

Valats, J. C., et al. (2019). Glucocorticoid Receptor‐Binding and Transcriptome Signature in Cardiomyocytes. Journal of the American Heart Association, 8(6), e011333. [Link]

Sources

- 1. Fluticasone propionate - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]

- 3. Fluticasone - Effects in treating nasal polyps - Bepharco [bepharco.com]

- 4. researchgate.net [researchgate.net]

- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The anti-inflammatory profile of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Fluticasone furoate/fluticasone propionate – different drugs with different properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemignition.com [chemignition.com]

- 13. Fluticasone furoate nasal spray: Profile of an enhanced-affinity corticosteroid in treatment of seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fluticasone furoate - Wikipedia [en.wikipedia.org]

- 16. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 17. atsjournals.org [atsjournals.org]

- 18. pnas.org [pnas.org]

- 19. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. indigobiosciences.com [indigobiosciences.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pnas.org [pnas.org]

- 27. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. creative-diagnostics.com [creative-diagnostics.com]

A Technical Guide to Fluticasone Acetate: Mechanisms of Inflammatory Cell and Secretion Inhibition

This guide provides a detailed examination of fluticasone acetate, a high-potency synthetic corticosteroid, and its multifaceted role in the suppression of inflammatory pathways. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level description to explore the core molecular mechanisms, cellular impacts, and the experimental validation of its anti-inflammatory properties. We will delve into the causality behind its efficacy, offering both foundational knowledge and practical insights into its application in a research context.

Introduction: The Potency and Precision of Fluticasone

Fluticasone, available as esters like fluticasone propionate and fluticasone furoate, is a cornerstone in the management of chronic inflammatory diseases such as asthma and allergic rhinitis.[1][2] Its therapeutic success is rooted in its high affinity for the glucocorticoid receptor (GR) and potent, localized anti-inflammatory action, which minimizes systemic side effects.[1][3] This guide will dissect the intricate mechanisms by which fluticasone exerts its effects, from receptor binding and gene modulation to the functional inhibition of key inflammatory cells and their secreted mediators.

The Core Mechanism: Glucocorticoid Receptor Modulation

The anti-inflammatory effects of fluticasone are mediated almost entirely through its interaction with the glucocorticoid receptor, a member of the nuclear receptor superfamily that is ubiquitously expressed.[4][5][6] The process can be broadly categorized into genomic and non-genomic pathways.

The Genomic Pathway: A Symphony of Gene Regulation

The classical, or genomic, mechanism is the primary driver of fluticasone's action and involves the direct modulation of gene transcription.[2]

-

Ligand Binding and Nuclear Translocation: As a lipophilic molecule, fluticasone readily crosses the cell membrane and binds to the GR residing in the cytoplasm within a multi-protein complex, including heat shock proteins (HSPs).[6][7] This binding event induces a conformational change, causing the dissociation of HSPs and exposing a nuclear localization signal.[2][7]

-

Gene Modulation: The activated fluticasone-GR complex then translocates into the nucleus.[2][4][8] Inside the nucleus, it can either:

-

Transactivation: Bind as a homodimer to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][5] This upregulates the transcription of anti-inflammatory proteins, such as annexin-1 (lipocortin-1), which plays a crucial role in inhibiting the synthesis of lipid mediators.[9]

-

Transrepression: Interact directly with and inhibit pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[10] This is a key mechanism for suppressing the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules, without direct DNA binding.[2][10]

-

Non-Genomic Pathways

Fluticasone can also exert rapid, non-genomic effects that do not involve gene transcription.[2] These mechanisms are less understood but may involve interactions with cell membrane-associated receptors or secondary messenger systems, contributing to its overall efficacy.[2][5]

Broad-Spectrum Inhibition of Inflammatory Cells

A key aspect of fluticasone's potency is its ability to target multiple types of inflammatory cells, disrupting the inflammatory cascade at several points.[3][11]

Eosinophils

Eosinophils are critical effector cells in allergic inflammation. Fluticasone demonstrates potent activity against them by:

-

Inhibiting Eosinophilia: It reduces interleukin-5 (IL-5)-induced blood eosinophilia.[3][12]

-

Promoting Apoptosis: Fluticasone induces programmed cell death in eosinophils, reducing their numbers at inflammatory sites.[3]

-

Reducing Survival: It inhibits the survival of eosinophils, an effect mediated by decreasing the secretion of survival-promoting cytokines like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) from other cells, such as epithelial cells.[13][14][15] In comparative studies, fluticasone propionate was found to be the most potent inhaled glucocorticoid at suppressing IL-5 mediated eosinophil viability.[16]

Mast Cells

Mast cells initiate acute allergic responses by releasing pre-formed mediators. Fluticasone can:

-

Inhibit Degranulation: It inhibits mast cell degranulation, thereby reducing the release of histamine and other mediators.[12][17] For instance, a single intranasal dose of fluticasone propionate (50 µg) was shown to inhibit histamine release in sensitized rats by about 50%.[12]

-

Suppress Cytokine Production: It effectively suppresses the production and release of pro-inflammatory cytokines, such as TNF-α and IL-8, from mast cells.[10][18]

-

Inhibit Proliferation: Long-term action includes the inhibition of mast cell proliferation.[3]

T-Lymphocytes

T-lymphocytes, particularly T-helper type 2 (Th2) cells, orchestrate chronic allergic inflammation. Fluticasone modulates their function by:

-

Inhibiting Proliferation: It is a potent inhibitor of T-cell proliferation in vitro.[3][19]

-

Inducing Apoptosis: Fluticasone can induce apoptosis in peripheral T-lymphocytes.[19]

-

Suppressing Th2 Cytokines: It significantly inhibits cells that express mRNA for the key Th2 cytokine IL-4, which is crucial for eosinophilic inflammation.[20]

-

Enhancing Regulatory T-cells: Fluticasone can increase the suppressive activity of CD4+CD25+ regulatory T-cells, an effect that is dependent on IL-10.[21]

Neutrophils

While classic allergic inflammation is eosinophil-dominant, neutrophils also play a role in severe inflammatory conditions. Fluticasone has been shown to:

-

Reduce Chemotaxis: It reduces the chemotactic response of neutrophils to stimuli in a dose-dependent manner.[22][23]

-

Inhibit Proteolytic Activity: Fluticasone can inhibit the degradation of fibronectin by neutrophils, suggesting a role in modulating tissue damage.[22][23]

-

Inhibit Apoptosis: Interestingly, fluticasone, at clinically relevant concentrations, can prolong neutrophil survival by inhibiting apoptosis, which may be a complex aspect of its role in certain chronic diseases.[24]

| Inflammatory Cell | Key Inhibitory Actions of Fluticasone |

| Eosinophils | Inhibits IL-5-induced proliferation, promotes apoptosis, reduces survival.[3][12][16] |

| Mast Cells | Inhibits degranulation (histamine release), suppresses cytokine production, inhibits proliferation.[3][10][12] |

| T-Lymphocytes | Inhibits proliferation, induces apoptosis, suppresses Th2 cytokine (IL-4) expression.[3][19][20] |

| Neutrophils | Reduces chemotaxis, inhibits proteolytic enzyme activity.[22][23] |

Comprehensive Suppression of Inflammatory Secretions

By acting on inflammatory cells, fluticasone effectively shuts down the production and release of a wide spectrum of inflammatory mediators.[1][3][25]

Cytokines and Chemokines

Fluticasone potently downregulates the expression of numerous pro-inflammatory cytokines and chemokines. This includes the inhibition of:

-

Th1, Th2, and Th17 Cytokines: Such as IFN-γ, IL-2, IL-4, IL-5, and IL-17.[20][26]

-

Pro-inflammatory Cytokines: Including GM-CSF, IL-6, IL-8, and TNF-α from various cells like epithelial cells, macrophages, and mast cells.[10][13][14]

Studies using fluticasone furoate have demonstrated significant, dose-dependent inhibition of GM-CSF, IL-6, and IL-8 secretion from nasal epithelial cells.[13][14]

| Cytokine/Mediator | Cell Source(s) | Effect of Fluticasone |

| IL-4, IL-5 | T-Lymphocytes | Inhibition of mRNA expression and protein release.[20][26] |

| GM-CSF, IL-6, IL-8 | Epithelial Cells, Neutrophils | Dose-dependent inhibition of secretion.[10][13][14] |

| TNF-α | Mast Cells, Macrophages | Inhibition of release.[10][26] |

| Histamine | Mast Cells, Basophils | Reduced release via inhibition of cell degranulation.[3][12] |

| Leukotrienes | Eosinophils, Mast Cells | Inhibition of synthesis via the annexin-1 pathway.[3][27] |

Histamine

By stabilizing mast cells and basophils, fluticasone effectively prevents the release of histamine, a key mediator of acute allergic symptoms like itching, sneezing, and vasodilation.[3][12] Studies have shown that treatment with fluticasone propionate leads to a significant decrease in histamine release after an allergen challenge.[28]

Leukotrienes and Prostaglandins

Fluticasone inhibits the synthesis of these potent lipid mediators by blocking the arachidonic acid cascade. This is not a direct enzyme inhibition but an elegant upstream mechanism. Fluticasone upregulates the production of annexin-1, which in turn inhibits the activity of cytosolic phospholipase A2 (cPLA2).[9][27] cPLA2 is the enzyme responsible for releasing arachidonic acid from cell membranes, the common precursor for both leukotrienes and prostaglandins.[9][29] By blocking this initial step, fluticasone effectively halts the production of the entire family of these pro-inflammatory molecules.[27]

Experimental Protocols for Assessing Anti-Inflammatory Activity

To validate the mechanisms described, specific and robust experimental protocols are required. The choice of assay is critical and should be designed to provide unambiguous, quantifiable data on the inhibitory effects of fluticasone.

Protocol: In Vitro Mast Cell Degranulation Assay

-

Principle: This assay quantifies the release of the granular enzyme β-hexosaminidase, a surrogate marker for histamine release and mast cell degranulation. Inhibition of this enzyme's release into the supernatant is a direct measure of the compound's mast cell-stabilizing effect.

-

Methodology:

-

Cell Culture: Culture a suitable mast cell line (e.g., LAD2) or primary human mast cells under appropriate conditions.[17][18]

-

Pre-incubation: Treat the mast cells with a dose range of fluticasone propionate (e.g., 0.1 nM to 100 nM) or vehicle control for a specified period (e.g., 20-24 hours).[17]

-

Stimulation: Wash the cells and stimulate them with a secretagogue such as Substance P or C3a to induce degranulation.[18] Avoid IgE/anti-IgE stimulation, as it is often resistant to corticosteroid inhibition in vitro.[17][18]

-

Sample Collection: After a short incubation (e.g., 30 minutes), centrifuge the plate to pellet the cells.

-

Enzyme Assay: Collect the supernatant (released β-hexosaminidase) and lyse the cell pellet (total cellular β-hexosaminidase).

-

Quantification: Measure β-hexosaminidase activity in both fractions using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Calculation: Express the results as a percentage of total β-hexosaminidase released and calculate the IC50 (the concentration of fluticasone causing 50% inhibition of release).[17]

-

Protocol: In Vitro Eosinophil Chemotaxis Assay

-

Principle: This assay measures the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant. The Boyden chamber is a classic and reliable system for this purpose.[30]

-

Methodology:

-

Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy or atopic donors using density gradient centrifugation and negative selection.[30]

-

Chamber Preparation: Use a multi-well chemotaxis chamber (e.g., Boyden or Transwell) with a porous membrane (e.g., 5 µm pores).[30][31]

-

Loading:

-

Bottom Wells: Add a known chemoattractant (e.g., eotaxin/CCL11) to the bottom wells of the chamber.

-

Top Wells: Pre-incubate the isolated eosinophils with various concentrations of fluticasone or vehicle. Add the cell suspension to the top wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified CO2 incubator for a period sufficient for migration (e.g., 2 hours).[31]

-

Quantification: Quantify the number of cells that have migrated through the membrane into the bottom chamber. This can be done by:

-

Analysis: Calculate the chemotactic index and the percentage of inhibition for each fluticasone concentration.

-

Conclusion

Fluticasone acetate's role in inhibiting inflammatory processes is both potent and pleiotropic. Its high-affinity binding to the glucocorticoid receptor initiates a cascade of genomic events that profoundly suppress the activity and survival of key inflammatory cells, including eosinophils, mast cells, and lymphocytes. This cellular inhibition translates directly into a marked reduction in the secretion of a broad array of inflammatory mediators—from cytokines and histamine to leukotrienes. The experimental protocols detailed herein provide a framework for the quantitative assessment of these effects, underscoring the compound's value as both a therapeutic agent and a research tool for dissecting the complexities of inflammatory diseases. For the drug development professional, a thorough understanding of these core mechanisms is paramount for identifying novel therapeutic targets and designing next-generation anti-inflammatory agents.

References

- Fluticasone Propionate: Structure, Properties, Pharmacology, and Safety. (2025, January 10). Vertex AI Search.

- Johnson, M. (n.d.).

- What is the mechanism of Fluticasone Propionate? (2024, July 17).

- Stenton, G. R., et al. (n.d.).

- What is the mechanism of Fluticasone furoate? (2024, July 17).

- Stockley, R. A., et al. (1995). Effect of fluticasone propionate on neutrophil chemotaxis, superoxide generation, and extracellular proteolytic activity in vitro. Thorax.

- What is the mechanism of action (MOA)

- Meagher, L. C., et al. (2001). Beclomethasone, budesonide and fluticasone propionate inhibit human neutrophil apoptosis. European Journal of Pharmacology.

- Fluticasone: Allergy Uses, Side Effects, Dosage, Interactions. MedicineNet.

- Mullol, J., et al. (2014). Fluticasone Furoate Inhibits Cytokine Secretion from Nasal Epithelial Cells and Reduces Eosinophil Survival in an in vitro Model of Eosinophilic Inflammation. International Archives of Allergy and Immunology.

- Palmberg, L., et al. (2001). The effect of fluticasone on the airway inflammatory response to organic dust.

- Durham, S. R., et al. (1998). Topical glucocorticosteroid (fluticasone propionate) inhibits cells expressing cytokine mRNA for interleukin-4 in the nasal mucosa in allergen-induced rhinitis. Journal of Allergy and Clinical Immunology.

- Levin, A. D., et al. (1999). Inhibition of interleukin-5 mediated eosinophil viability by fluticasone 17-propionate: comparison with other glucocorticoids. Allergy and Asthma Proceedings.

- Oakley, R. H., & Cidlowski, J. A. (2015). New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers in Endocrinology.

- Ota, K., & Dimeo, F. (2000). A Rapid and Simple Photometric Assay for Quantification of Eosinophil Chemotaxis. Journal of Immunological Methods.

- Fluticasone and salmeterol inhibit human mast cell degranulation. (n.d.).

- Zhang, N., et al. (2014). Suppression of Cytokine Release by Fluticasone Furoate vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo. PLOS One.

- Mullol, J., et al. (2014).

- Mullol, J., et al. (2014).

- Vignola, A. M., et al. (2001). Fluticasone induces apoptosis in peripheral T-lymphocytes: a comparison between asthmatic and normal subjects.

- Cain, D. W., & Cidlowski, J. A. (2017). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. Journal of Allergy and Clinical Immunology.

- Glucocorticoid receptor (GR) architecture and signaling. (n.d.).

- Catalli, A., et al. (2014). Stimulus-Selective Regulation of Human Mast Cell Gene Expression, Degranulation and Leukotriene Production by Fluticasone and Salmeterol. PLOS One.

- Schaeper, C., et al. (2010). Effect of fluticasone on neuropeptides in nasal lavage in persistent allergic rhinitis. American Journal of Rhinology & Allergy.

- Stockley, R. A., et al. (1995). Effect of fluticasone propionate on neutrophil chemotaxis, superoxide generation, and extracellular proteolytic activity in vitro. PubMed.

- Karagiannidis, C., et al. (2004). Fluticasone propionate increases CD4CD25 T regulatory cell suppression of allergen-stimulated CD4CD25 T cells by an IL-10-dependent mechanism. Journal of Allergy and Clinical Immunology.

- Ling, P., et al. (2004).

- Glucocorticoid receptor. (n.d.). Wikipedia.

- Fluticasone: Mechanism of Action & Pharmacokinetics. (2023, September 11). Study.com.

- Fluticasone. (n.d.). PubChem.

- Drazen, J. M., et al. (1997). The Role of Leukotriene Modifiers in the Treatment of Asthma.

Sources

- 1. chemignition.com [chemignition.com]

- 2. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]

- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 9. Fluticasone | C22H27F3O4S | CID 5311101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. Fluticasone: Allergy Uses, Side Effects, Dosage, Interactions [medicinenet.com]

- 12. karger.com [karger.com]

- 13. karger.com [karger.com]

- 14. Fluticasone furoate inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Inhibition of interleukin-5 mediated eosinophil viability by fluticasone 17-propionate: comparison with other glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Stimulus-Selective Regulation of Human Mast Cell Gene Expression, Degranulation and Leukotriene Production by Fluticasone and Salmeterol | PLOS One [journals.plos.org]

- 19. publications.ersnet.org [publications.ersnet.org]

- 20. Topical glucocorticosteroid (fluticasone propionate) inhibits cells expressing cytokine mRNA for interleukin-4 in the nasal mucosa in allergen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fluticasone propionate increases CD4CD25 T regulatory cell suppression of allergen-stimulated CD4CD25 T cells by an IL-10-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of fluticasone propionate on neutrophil chemotaxis, superoxide generation, and extracellular proteolytic activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effect of fluticasone propionate on neutrophil chemotaxis, superoxide generation, and extracellular proteolytic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Beclomethasone, budesonide and fluticasone propionate inhibit human neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. study.com [study.com]

- 26. Suppression of Cytokine Release by Fluticasone Furoate vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo | PLOS One [journals.plos.org]

- 27. Inhibition of cPLA2 translocation and leukotriene C4 secretion by fluticasone propionate in exogenously activated human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Effect of fluticasone on neuropeptides in nasal lavage in persistent allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. atsjournals.org [atsjournals.org]

- 30. karger.com [karger.com]

- 31. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Inflammatory Pathways of Fluticasone Acetate: A Technical Guide

Executive Summary

Subject: Fluticasone Acetate (Analogue/Ester of the Fluticasone Pharmacophore)

Context: This guide details the molecular mechanisms and in vitro experimental validation of fluticasone esters. While Fluticasone Propionate and Fluticasone Furoate are the clinically dominant forms, the Fluticasone Acetate (17

Part 1: Molecular Mechanism of Action

The efficacy of fluticasone acetate is defined by its ability to bypass the cell membrane and interact with the genomic machinery of the cell. The 17-ester position (acetate) dictates the lipophilicity and receptor residence time, but the downstream signaling pathways remain consistent across the fluticasone class.

Cytosolic Entry and Receptor Binding

Upon introduction to the in vitro environment (e.g., A549 pulmonary epithelial cells or PBMCs), fluticasone acetate passively diffuses across the plasma membrane.

-

Target: Cytosolic Glucocorticoid Receptor (GR

). -

Chaperone Dissociation: In its inactive state, GR

is bound to heat shock proteins (Hsp90, Hsp70) and immunophilins (FKBP52). Fluticasone binding induces a conformational change, shedding these chaperones and exposing the nuclear localization signal (NLS).

Genomic Mechanisms (Transactivation)

The Ligand-Receptor Complex (Fluticasone-GR) dimerizes and translocates to the nucleus.

-

GRE Binding: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes.[1]

-

Key Upregulated Targets:

-

MKP-1 (DUSP1): Dephosphorylates and inactivates p38 MAPK and JNK, halting inflammatory signaling.

-

I

B -

GILZ (TSC22D3): Inhibits NF-

B and AP-1 transcriptional activity.

-

Non-Genomic Mechanisms (Transrepression)

This is the primary driver of rapid anti-inflammatory effects. The monomeric Fluticasone-GR complex interacts directly with pro-inflammatory transcription factors without binding to DNA.

-

Tethering: The GR complex physically interacts with NF-

B (p65 subunit) and AP-1. -

Result: This steric hindrance prevents these factors from binding to their own response elements, effectively silencing the transcription of cytokines like IL-1

, IL-6, IL-8, and TNF-

Visualization: The Fluticasone Signaling Cascade

Caption: Dual-mechanism pathway showing Genomic Transactivation (Green) and Non-Genomic Transrepression (Red/Dotted).

Part 2: In Vitro Experimental Framework

To validate the activity of fluticasone acetate, researchers must employ a multi-parametric approach. Single-endpoint assays are insufficient for distinguishing between toxicity and true anti-inflammatory suppression.

Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay

Purpose: Determine the Relative Receptor Affinity (RRA) of the acetate ester compared to Dexamethasone (standard) or Fluticasone Propionate.

-

Cell System: Cytosol from A549 human lung epithelial cells.

-

Tracer: [3H]-Dexamethasone.

Step-by-Step Workflow:

-

Preparation: Harvest A549 cells and lyse in hypotonic buffer (10 mM Tris-HCl, pH 7.4) containing protease inhibitors.[2] Centrifuge at 100,000 x g to isolate cytosol.

-

Incubation: Incubate cytosolic fraction with 5 nM [3H]-Dexamethasone and increasing concentrations (

M to -

Equilibrium: Incubate at 4°C for 18 hours (prevents metabolic degradation of the ester).

-

Separation: Add dextran-coated charcoal to strip unbound steroid. Centrifuge immediately.

-

Quantification: Measure radioactivity of the supernatant via liquid scintillation counting.

-

Calculation: Plot % Specific Binding vs. Log[Concentration]. Calculate

and convert to RRA (

Protocol 2: Cytokine Suppression Assay (TNF- Induced)

Purpose: Quantify the functional inhibition of the NF-

-

Cell System: PBMCs or BEAS-2B bronchial epithelial cells.

-

Inducer: Recombinant Human TNF-

(10 ng/mL).

Step-by-Step Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Allow attachment (24h). -

Pre-treatment: Treat cells with Fluticasone Acetate (serial dilutions) for 1 hour prior to induction.

-

Note: Pre-treatment is critical to allow GR translocation before the inflammatory insult.

-

-

Induction: Add TNF-

(final conc. 10 ng/mL) to all wells except negative control. Incubate for 24 hours. -

Supernatant Harvest: Collect cell-free supernatant.

-

Detection: Analyze IL-6 and IL-8 levels using Sandwich ELISA or Luminex multiplex arrays.

-

Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced cytokine levels are due to signaling inhibition, not cytotoxicity.

Visualization: Experimental Logic Flow

Caption: Workflow distinguishing functional anti-inflammatory readouts from toxicity controls.

Part 3: Data Interpretation & Comparative Potency

When analyzing Fluticasone Acetate data, it is vital to benchmark against the clinical standards (Propionate and Furoate). The 17-ester group significantly influences the Relative Receptor Affinity (RRA) and Lipophilicity .

Table 1: Comparative In Vitro Metrics of Fluticasone Esters[3]

| Compound | 17-Position Ester | Relative Receptor Affinity (Dex = 100) | Lipophilicity (Log P) | Dissociation Half-Life ( |

| Fluticasone Acetate | Acetate (-COCH3) | ~900 - 1200* | Moderate | < 5 hours |

| Fluticasone Propionate | Propionate (-COC2H5) | 1800 | High | ~10.5 hours |

| Fluticasone Furoate | Furoate (Furan ring) | 2989 | Very High | > 24 hours |

*Note: Values for Fluticasone Acetate are estimated based on SAR studies of 17-ester substitutions. The shorter chain length (Acetate) generally results in faster dissociation from the GR compared to the bulky Furoate or Propionate esters.

Key Insights for Researchers

-

Potency vs. Efficacy: Fluticasone Acetate will likely show similar maximal efficacy (Emax) to Propionate in suppressing cytokines (e.g., 100% suppression at high doses), but its potency (IC50) will be lower due to faster receptor dissociation.

-

Transrepression Selectivity: Fluticasone esters are highly selective for the GR over Mineralocorticoid or Progesterone receptors, minimizing off-target in vitro noise.

-

Metabolic Stability: In liver microsome assays, the 17-acetate is hydrolyzed faster than the 17-propionate, which may impact long-duration in vitro assays (>24h) unless metabolic inhibitors are used.

References

-

GlaxoSmithKline R&D. (2009). Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate. Respiratory Research. Link

-

Johnson, M. (1998). Development of fluticasone propionate and comparison with other inhaled corticosteroids. Journal of Allergy and Clinical Immunology. Link

-

Mullol, J., et al. (2014).[3] Fluticasone Furoate Inhibits Cytokine Secretion from Nasal Epithelial Cells. International Archives of Allergy and Immunology. Link

-

Biggadike, K., et al. (2008). X-ray crystal structure of the novel enhanced-affinity glucocorticoid agonist fluticasone furoate in the glucocorticoid receptor-ligand binding domain. Journal of Medicinal Chemistry. Link

-

Barnes, P.J. (2011). Glucocorticosteroids: current and future directions. British Journal of Pharmacology. Link

Sources

Biotransformation of fluticasone acetate by cytochrome P450 enzymes

Title: Biotransformation Dynamics of Fluticasone Acetate: A Technical Guide to CYP450-Mediated Clearance and Impurity Profiling

Executive Summary & Chemical Context

Fluticasone Acetate (FA) (CAS: 80474-24-4), often identified as Fluticasone Propionate Impurity C, represents a critical structural analog in the development and quality control of inhaled corticosteroids.[1] While Fluticasone Propionate (FP) and Fluticasone Furoate (FF) are the dominant market forms, the biotransformation profile of the acetate ester provides essential data on structure-metabolism relationships (SMR) and impurity clearance.[1]

This guide details the cytochrome P450 (CYP) 3A4/5-mediated metabolism of FA. Unlike traditional ester prodrugs, the 17

Mechanistic Pathways of Biotransformation

The metabolic clearance of Fluticasone Acetate mirrors the established pathway of its propionate counterpart, driven exclusively by the CYP3A subfamily.

The Primary Pathway: Thioester Oxidation

The reaction proceeds via a specific sequence within the CYP3A4 active site:

-

Substrate Binding: FA binds to the heme center, oriented by the lipophilic steroid backbone.

-

Hydroxylation: CYP3A4 catalyzes the hydroxylation of the S-fluoromethyl carbon.[1]

-

Elimination: The resulting intermediate (

) is unstable and spontaneously decomposes, releasing hydrofluoric acid (HF) and carbonyl sulfide (COS).ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -

Product Formation: The final stable metabolite is the 17

-carboxylic acid derivative (Fluticasone Acetate-17-carboxylic acid), which is pharmacologically inactive.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

Metabolic Stability of the Acetate Ester

Crucially, the 17-acetate group remains intact. Research confirms that fluticasone 17

Visualization: CYP3A4-Mediated Pathway[1]

Figure 1: The oxidative biotransformation pathway of Fluticasone Acetate mediated by CYP3A4/5.[1]

Experimental Protocol: In Vitro Microsomal Stability

To determine the Intrinsic Clearance (

Reagents & System Setup

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Dexamethasone).[1]

Step-by-Step Incubation Workflow

-

Pre-Incubation (Equilibration):

-

Prepare a reaction mixture containing HLM (final conc. 0.5 mg/mL) and Buffer.

-

Spike FA (substrate) to a final concentration of 1

M (ensure <1% DMSO).ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -

Incubate at 37°C for 5 minutes. Rationale: Allows substrate to equilibrate and bind to microsomes before reaction start.

-

-

Reaction Initiation:

-

Add NADPH regenerating system to initiate the reaction.

-

Control: Run a parallel incubation adding Buffer instead of NADPH (Negative Control) to assess non-enzymatic degradation.

-

-

Sampling (Time-Course):

-

At

minutes, remove 50 -

Immediately dispense into 150

L ice-cold Stop Solution.

-

-

Sample Processing:

-

Vortex for 1 min; Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.

-

Collect supernatant for LC-MS/MS analysis.[1]

-

Visualization: Experimental Workflow

Figure 2: Step-by-step microsomal stability workflow for Fluticasone Acetate.

Data Analysis & Interpretation

Quantitative Parameters

Data should be summarized to calculate the in vitro half-life (

| Parameter | Formula | Description |

| Elimination Rate Constant ( | Represents the rate of substrate depletion. | |

| Half-life ( | Time required for 50% substrate depletion. | |

| Intrinsic Clearance ( | Measure of enzyme activity independent of blood flow (mL/min/mg). |

Expected Results & Troubleshooting

-

High Clearance: Like FP, FA is expected to show rapid depletion in HLM, confirming high hepatic extraction.[1]

-

Inhibitor Check: To validate CYP3A4 specificity, co-incubate with Ketoconazole (1

M) . >90% inhibition of depletion confirms CYP3A4 dependence.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -

NSB Correction: If

is unusually long in the negative control (minus NADPH), suspect non-specific binding to microsomes or plasticware. Use glass inserts or add BSA (caution: requires unbound fraction correction).[1]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

References

-

Pearce, R. E., Leeder, J. S., & Kearns, G. L. (2006). Biotransformation of fluticasone: in vitro characterization.[1] Drug Metabolism and Disposition, 34(6), 1035-1040.[1]

-

Austin, R. P., et al. (2002). The influence of non-specific microsomal binding on the kinetics of metabolic clearance. Drug Metabolism and Disposition, 30(12), 1497-1503.[1]

-

Daley-Yates, P. T. (2015). Inhaled corticosteroids: potency, dose equivalence and therapeutic index.[1] British Journal of Clinical Pharmacology, 80(3), 372-380.[1] [1]

-

National Center for Advancing Translational Sciences (NCATS). Fluticasone Acetate (Impurity C) Structure & Data.[1] Inxight Drugs.

Sources

Effects of Fluticasone Propionate on Cytokine Production in Lymphocytes: A Technical Deep Dive

Technical Note on Nomenclature: While the prompt specifies "Fluticasone Acetate," this chemical entity (CAS 80474-24-4) is pharmacologically classified as Impurity C of the active drug Fluticasone Propionate . In clinical and research contexts, the potent cytokine-modulating effects are attributable to the Propionate (or Furoate) ester. To ensure scientific utility and accuracy, this guide focuses on the mechanisms and protocols for Fluticasone Propionate (FP) , with specific chemical distinctions noted where relevant.

Executive Summary

Fluticasone Propionate (FP) is a high-potency, trifluorinated synthetic glucocorticoid (GC) widely used to suppress inflammatory responses in lymphocytes (T cells and B cells). Its efficacy stems from its high lipophilicity and exceptional affinity for the Glucocorticoid Receptor (GR), approximately 18 times that of dexamethasone.

In lymphocytes, FP acts as a "genomic brake," primarily inhibiting the transcription of pro-inflammatory cytokines (IL-2, IFN-

Key Application: This guide details the molecular mechanisms, cytokine inhibition profiles, and validated experimental protocols for assessing FP activity in human Peripheral Blood Mononuclear Cells (PBMCs).

Pharmacodynamics & Molecular Mechanism

Structural Advantage

Unlike naturally occurring cortisol, FP possesses a C-17 propionate ester and a C-19 thiofluoromethyl group. These modifications drastically increase lipophilicity, facilitating rapid passive diffusion across the lymphocyte plasma membrane.

-

Receptor Affinity:

(High selectivity for GR -

Kinetics: Fast association rate (

) and slow dissociation rate (

The "Dual-Mode" Signaling Pathway

Once inside the cytoplasm, FP binds to the GR, causing the dissociation of heat shock proteins (HSP90/70). The FP-GR complex translocates to the nucleus, where it exerts effects via two distinct pathways:

-

Transactivation (Direct Binding): The homodimer binds to Glucocorticoid Response Elements (GREs) in promoter regions, upregulating anti-inflammatory genes (e.g., TSC22D3 encoding GILZ, NFKBIA encoding I

B -

Transrepression (Tethering): This is the dominant mechanism for cytokine suppression. The monomeric FP-GR complex physically interacts with DNA-bound transcription factors (NF-

B, AP-1), preventing them from recruiting the basal transcription machinery (RNA Polymerase II) to cytokine gene promoters.

Visualization: GR Signaling Pathway

The following diagram illustrates the cascade from drug entry to transcriptional repression.

Figure 1: Molecular mechanism of Fluticasone Propionate in lymphocytes, highlighting the dual pathways of Transactivation (anti-inflammatory gene induction) and Transrepression (cytokine gene blockade).

Cytokine Modulation Profile[2]

FP exhibits a broad-spectrum suppressive profile, particularly affecting T-helper (Th) cell subsets. The table below summarizes the expected inhibition levels based on

| Cytokine Class | Key Targets | Effect of Fluticasone | Mechanistic Insight |

| Th1 (Pro-inflammatory) | IL-2 | Strong Inhibition (>90%) | Direct repression of AP-1/NF-AT interaction at the IL-2 promoter. Critical for halting T-cell proliferation. |

| IFN- | Strong Inhibition | Blockade of STAT1 signaling and T-bet transcription factor expression. | |

| TNF- | Moderate/Strong Inhibition | Destabilization of mRNA via tristetraprolin (TTP) induction. | |

| Th2 (Allergic) | IL-4 | Strong Inhibition | Suppression of GATA-3 transcription factor. |

| IL-5 | Strong Inhibition | Critical for preventing eosinophil recruitment/survival (asthma context). | |

| IL-13 | Strong Inhibition | Primary target in airway hyperresponsiveness reduction. | |

| Regulatory | IL-10 | Variable / Preserved | Unlike pro-inflammatory cytokines, IL-10 is often less suppressed or even upregulated, preserving a regulatory brake. |

Experimental Protocol: Assessing Cytokine Inhibition

To generate reproducible data, researchers must control for donor variability and activation kinetics. The following protocol is a self-validating system using human PBMCs.

Reagents & Preparation

-

Compound: Fluticasone Propionate (dissolved in DMSO to 10 mM stock).

-

Vehicle Control: DMSO (Final concentration < 0.1%).

-

Stimulation: Anti-CD3 (Clone OKT3) + Anti-CD28 (Clone CD28.2) antibodies.[2][3] Note: Avoid PMA/Ionomycin if studying receptor-proximal signaling, as it bypasses membrane receptors.

-

Protein Transport Inhibitor: Brefeldin A (for intracellular staining).

Step-by-Step Workflow

-

PBMC Isolation: Isolate PBMCs from heparinized whole blood using density gradient centrifugation (Ficoll-Paque). Viability must be >95% (Trypan Blue).[1]

-

Resting Phase (Critical): Resuspend cells in RPMI-1640 + 10% FBS. Rest for 2-4 hours at 37°C. Causality: This reduces background phosphorylation from the isolation stress.

-

Pre-Treatment Window:

-

Aliquot

cells/well in a 96-well plate. -

Add Fluticasone Propionate (Titration:

to -

Incubate for 1 hour prior to stimulation.

-

Why? GR translocation takes 15-30 minutes. Pre-loading the nucleus ensures the repressive complex is in place before the wave of transcription factors (NF-

B) arrives upon stimulation.

-

-

Activation: Add Anti-CD3 (

) and Anti-CD28 ( -

Incubation & Transport Inhibition:

-

For ELISA (Secreted): Incubate 24-48 hours. Harvest supernatant.

-

For Flow Cytometry (Intracellular): Incubate 1 hour, then add Brefeldin A. Incubate additional 4-12 hours.

-

-

Readout:

-

ELISA: Quantify IL-2, IL-13, IFN-

in supernatant. -

Flow Cytometry: Fix/Permeabilize cells. Stain for surface markers (CD3, CD4) and intracellular cytokines (IL-2-FITC, IFN-

-PE).

-

Visualization: Experimental Workflow

Figure 2: Optimized workflow for assessing glucocorticoid effects on lymphocytes. The pre-treatment step is critical for accurate potency determination.

Data Analysis & Interpretation

When analyzing the effects of Fluticasone Propionate, researchers should calculate the IC50 (concentration inhibiting 50% of maximal cytokine production).

-

Typical IC50 Values:

-

IL-2:

-

IL-5:

-

-

Validation Check: If cell viability (measured by Annexin V or viability dye) drops below 80% at high concentrations (

), the cytokine reduction may be due to apoptosis (toxicity) rather than specific GR-mediated repression. Always normalize cytokine levels to viable cell count.

References

-

Barnes, P. J. (2006). How corticosteroids control inflammation: Quintiles Prize Lecture 2005. British Journal of Pharmacology, 148(3), 245–254.

-

Giembycz, M. A., & Kaur, M. (2019). Corticosteroid therapy for COPD: the glass is half full. Multidisciplinary Respiratory Medicine, 14, 26.

-

Smoak, K., & Cidlowski, J. A. (2004). Mechanisms of glucocorticoid receptor signaling during inflammation. Mechanisms of Ageing and Development, 125(10-11), 697-706.

-

European Pharmacopoeia (Ph. Eur.). (2023).[4] Fluticasone Propionate Monograph (01/2008:1750). Detailing Impurity C (Fluticasone Acetate).[3][4][5][6][7]

-

Spahn, J. D., et al. (1996). Discrimination between the effects of glucocorticoids on T cell proliferation and cytokine production. The Journal of Immunology, 157(6), 2654-2659.

Sources

- 1. fluticasone propionate suppliers USA [americanchemicalsuppliers.com]

- 2. Fluticasone propionate increases CD4CD25 T regulatory cell suppression of allergen-stimulated CD4CD25 T cells by an IL-10-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TW200522932A - Methods and reagents for the treatment of diseases and disorders associated with increased levels of proinflammatory cytokines - Google Patents [patents.google.com]

- 4. methyl acetate suppliers UK [ukchemicalsuppliers.co.uk]

- 5. GSRS [gsrs-dev-public.ncats.io]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Page loading... [wap.guidechem.com]

Technical Whitepaper: Characterization of Fluticasone Ester Binding Kinetics to the Glucocorticoid Receptor

Topic: Investigating the Binding Affinity of Fluticasone Acetate (and Related Esters) to Corticosteroid Receptors Content Type: Technical Whitepaper / Methodological Guide Audience: Drug Discovery Scientists, Pharmacologists, and Structural Biologists.

Executive Summary & Structural Context

The Target: The Glucocorticoid Receptor (GR; NR3C1) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon ligand binding, the GR undergoes a conformational change, dissociates from chaperone proteins (Hsp90, Hsp70), and translocates to the nucleus to modulate gene expression.

The Ligand: The user query specifies "Fluticasone Acetate." In high-precision pharmaceutical development, it is critical to distinguish between the marketed therapeutic esters and their impurities:

-

Fluticasone Propionate (FP): The standard therapeutic ester (17

-propionate).[1] -

Fluticasone Furoate (FF): A newer ester (17

-furoate) with enhanced affinity and tissue retention.[1] -

Fluticasone Acetate (FA): Chemically identified as Fluticasone EP Impurity C (CAS 80474-24-4).[1][2] While not a marketed active pharmaceutical ingredient (API), characterizing its binding affinity is a standard procedure in impurity qualification to ensure safety and understand potential off-target or competitive effects.[1]

Scope: This guide details the experimental framework to determine the equilibrium dissociation constant (

Mechanistic Grounding: The 17 Pocket

The differential binding affinity of fluticasone esters is dictated by the lipophilic 17

-

Causality: The furoate ester of FF occupies the 17

pocket more completely than the propionate of FP or the acetate of FA. This "perfect fit" minimizes solvent exposure and maximizes van der Waals contacts, resulting in a slower off-rate ( -

Hypothesis for Acetate: Being smaller than the propionate group, the acetate group likely fills the pocket less effectively, potentially leading to a faster

and higher

Visualization: GR Signaling & Ligand Action

Figure 1: The canonical Glucocorticoid Receptor signaling pathway.[1] Ligand binding triggers chaperone release and nuclear translocation.

Experimental Methodologies

Method A: Competitive Radioligand Binding Assay (The Gold Standard)

This assay measures the ability of the test compound (Fluticasone Acetate) to displace a known high-affinity radioligand (e.g.,

Protocol Causality:

-

Sodium Molybdate: Added to the buffer to stabilize the GR in its non-activated, steroid-binding conformation (preventing degradation).

-

Dextran-Coated Charcoal (DCC): Used to separate bound from free ligand.[1][3] The charcoal adsorbs free steroid, while the large protein-ligand complex is excluded by dextran and remains in the supernatant.

Step-by-Step Workflow:

-

Receptor Preparation:

-

Equilibrium Binding:

-

Total Binding Tubes: Cytosol +

-Dexamethasone (fixed conc. ~5 nM).[1] -

Non-Specific Binding (NSB) Tubes: Cytosol +

-Dexamethasone + 1000-fold excess unlabeled Dexamethasone.[1] -

Experimental Tubes: Cytosol +

-Dexamethasone + Increasing concentrations of Fluticasone Acetate ( -

Incubation: 16–24 hours at 4°C. (Low temperature prevents receptor degradation and metabolic breakdown of the ester).

-

-

Separation:

-

Add ice-cold Dextran-Coated Charcoal suspension.[1] Incubate 10 min on ice.

-

Centrifuge at

for 10 min.

-

-

Quantification:

Method B: Surface Plasmon Resonance (SPR) for Kinetics

While RBA provides affinity (

Protocol Causality:

-

Direct Binding: We immobilize the GR LBD. Since steroids are small (<500 Da), the signal (Rmax) will be low.[1] High-density immobilization is required.[1]

-

DMSO Correction: Steroids require DMSO for solubility.[1] DMSO has a high refractive index. A "solvent correction" curve is mandatory to subtract bulk refractive index changes.

Step-by-Step Workflow:

-

Chip Preparation: Use a CM5 sensor chip (carboxymethyl dextran).[1]

-

Immobilization:

-

Kinetic Injection:

-

Prepare Fluticasone Acetate in Running Buffer (HBS-EP+ with 3% DMSO).

-

Inject a concentration series (e.g., 0.1 nM to 100 nM).[1]

-

Association Phase: 120 seconds.

-

Dissociation Phase: 600 seconds (Critical: High affinity ligands like Fluticasone require long dissociation times to measure

accurately).[1]

-

-

Regeneration: A mild pulse of 10 mM Glycine-HCl (pH 2.0) or simply allowing long dissociation (buffer wash) if

permits.[1]

Visualization: Assay Logic Flow

Figure 2: Workflow for the Competitive Radioligand Binding Assay.

Data Analysis & Interpretation

Calculations

To determine the affinity of Fluticasone Acetate (

- : Concentration of Fluticasone Acetate displacing 50% of specific radioligand binding.[1]

-

: Concentration of radioligand (

- : Dissociation constant of the radioligand (determined via Saturation Binding prior to this experiment).

Comparative Data Reference

The following table summarizes expected values for standard comparators. Fluticasone Acetate values should be experimentally derived, but are expected to be lower affinity than Propionate.[1]

| Compound | Relative Receptor Affinity (Dex = 100) | Residence Time | |

| Fluticasone Furoate | 0.03 | ~2989 | Very Long (>24h) |

| Fluticasone Propionate | 0.50 | ~1800 | Long (~10h) |

| Dexamethasone | 9.0 | 100 | Short |

| Fluticasone Acetate | TBD | Predicted < 1800 | Predicted < 10h |

Note: Data for FF and FP sourced from Valotis et al. (2008) and standard pharmacological literature.[1]

References

-

Valotis, A., & Högger, P. (2007).[1] Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate.[4] Respiratory Research, 8(1),[1] 54. Link[1]

-

Biggadike, K., et al. (2008).[1] X-ray crystal structure of the novel enhanced-affinity glucocorticoid agonist fluticasone furoate in the glucocorticoid receptor.[5][6] Journal of Medicinal Chemistry, 51(12), 3349-3352.[1] Link[1]

-

Derendorf, H., et al. (2006).[1] Pharmacokinetics and pharmacodynamics of inhaled corticosteroids. Journal of Allergy and Clinical Immunology, 117(3), 572-579.[1]

-

BenchChem. (2025).[1][3] Comparative Analysis of Glucocorticoid Receptor Binding: A Guide for Researchers. Link[1]

-

LGC Standards. (2025). Fluticasone Acetate (Impurity C) Reference Standard Data Sheet. Link

Sources

- 1. Fluticasone Acetate | CAS 80474-24-4 | LGC Standards [lgcstandards.com]

- 2. veeprho.com [veeprho.com]

- 3. benchchem.com [benchchem.com]

- 4. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]